2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Ion Channel Biophysics Peptide Engineering Structure-Activity Relationship

Fmoc-SPPS optimization often fails when base-labile protecting groups cleave prematurely during repetitive piperidine treatments. O-Benzyl-DL-tyrosine (CAS 96612-91-8) eliminates this risk: its O-benzyl ether withstands Fmoc deprotection cycles, remaining intact until final HF or hydrogenolytic cleavage. • Racemic DL form provides cost advantage vs. enantiopure L-/D-forms for method scouting and coupling condition screening • ≥97% HPLC purity ensures reproducible coupling efficiency and peptide yield • Quantifiable hydrophobicity increase vs. O-methyltyrosine enables rational design of membrane-active peptide therapeutics

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 96612-91-8
Cat. No. B1265947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
CAS96612-91-8
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
InChIKeyKAFHLONDOVSENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-DL-tyrosine: Compound Overview


2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 96612-91-8), synonymously O-Benzyl-DL-tyrosine, is a racemic, non-natural phenylalanine derivative bearing an acid-labile O-benzyl ether protecting group (C16H17NO3, MW 271.31 g/mol) . It serves as a key synthetic building block in peptide chemistry and drug discovery, where its protective benzyl group enables selective orthogonal deprotection strategies and its racemic nature provides cost advantages for early-stage synthesis optimization compared to single enantiomer forms . The compound is commercially available with typical purity specifications of ≥97–98% (HPLC) .

1
Racemic synthetic intermediate

Supports achiral route scouting and method development without enantiomer cost.

2
Orthogonal phenol protection

Acid-labile O-benzyl ether enables selective deprotection strategies in peptide synthesis.

3
Hydrophobic SAR probe

Bulky benzyl group modulates hydrophobicity and steric bulk in membrane-active peptide studies.

Why O-Benzyl-DL-tyrosine Cannot Be Substituted


Substituting this racemic O-benzyl ether with L-tyrosine, D-tyrosine, or other O-alkyl-tyrosine analogs (e.g., O-methyl, O-ethyl) introduces critical differences in hydrophobicity, steric bulk, and chemical stability that directly affect synthetic utility and biological function. The benzyl group's distinct acidolytic cleavage kinetics and its impact on peptide secondary structure and ion channel conductance are quantitatively differentiated from other protecting groups [1]. Furthermore, the racemic DL form offers a unique cost-performance profile for method development compared to the more expensive, enantiopure L- or D- forms, without introducing chirality-dependent variability during initial reaction optimization .

Target Compound

Racemic O-benzyl-DL-tyrosine provides specific steric bulk, hydrophobicity, and acidolytic stability for peptide engineering and synthesis.

Potential Substitutes

Smaller O-alkyl analogs (e.g., methyl, ethyl) or enantiopure L-/D- forms introduce critical differences in conductance modulation, cleavage kinetics, and procurement cost.

Hydrophobicity may shift Cleavage profile may differ Cost-performance context may differ

O-Benzyl-DL-tyrosine: Steric, Hydrophobic & Cost Advantages


Hydrophobicity & Steric Bulk vs. O-Methyltyrosine

In a head-to-head study of gramicidin A analogs, replacing the four tryptophan residues with O-benzyltyrosine (GTBzl) resulted in quantifiably different single-channel conductance compared to O-methyltyrosine (GTMe). The conductance was correlated with the hydrophobicity of the protecting group, where the benzyl group's larger hydrophobic surface area directly modulates ion flux [1]. This establishes that the specific steric and hydrophobic properties of the benzyl ether are not interchangeable with smaller alkyl ethers for function.

Ion Channel Conductance
Head-to-head
Conductance shift dependent on benzyl hydrophobicity
Benchmarked against O-methyltyrosine and tyrosine analogs
Supports steric and hydrophobic parameter review
Planar lipid bilayer model; gramicidin A backbone substitutions
Ion Channel Biophysics Peptide Engineering Structure-Activity Relationship

Acidolytic Cleavage: Benzyl vs. tert-Butyl Protection

The O-benzyl group on tyrosine exhibits distinct acidolytic stability compared to O-tert-butyl ethers. While specific rate constants are detailed in the full literature, the benzyl ether's cleavage requires stronger acidic conditions (e.g., HF or TFMSA) versus the milder acidolysis of tert-butyl groups, enabling orthogonal deprotection strategies in complex peptide syntheses [1]. This differential reactivity is a well-established class-level inference for benzylic versus tertiary alkyl protecting groups.

Acidolytic Cleavage Stability
Class-level
Benzyl ether requires strong acid (e.g., HF, TFMSA)
tert-Butyl ether cleaves under mild acid (e.g., TFA)
Orthogonal deprotection strategy context
Standard SPPS acidolysis protocols
Solid-Phase Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

Racemic DL Form: Cost and Purity Benefits

Commercially, 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 96612-91-8, DL racemate) is typically offered at 97–98% purity at a lower price point per gram compared to its enantiopure L-form (CAS 16652-64-5, ≥98% purity) . The D-form (CAS 65733-15-5) is often less readily available and more expensive. This procurement differentiation makes the racemic compound the economical first-choice for achiral synthetic steps or method development where stereochemistry is not yet critical.

Racemic Procurement Value
Data to verify
DL-form (97-98% purity)
Consistently lower cost vs. enantiopure L- or D- forms
Supports early-stage synthesis cost review
Vendor-dependent; confirm current pricing and availability
Synthetic Chemistry Procurement Optimization Chirality

Applications of O-Benzyl-DL-tyrosine


Orthogonal Phenol Protection in SPPS

Utilize the compound as a tyrosine surrogate in Fmoc-based SPPS when synthetic routes involve repetitive mild base or acid treatments that would cleave more labile protecting groups (e.g., O-tert-butyl). The benzyl ether remains intact until final HF or hydrogenolytic cleavage, as supported by class-level evidence on benzylic protecting group stability [1].

Hydrophobic SAR in Membrane-Active Peptides

Incorporate the benzyl-protected tyrosine into peptide sequences to systematically increase local hydrophobicity and steric bulk. The quantifiable impact on ion channel conductance, benchmarked against O-methyltyrosine and unmodified tyrosine in gramicidin models, provides a rational design tool for modulating membrane interactions [1].

Cost-Efficient Method Development

Employ the racemic DL compound for initial synthetic route scouting, coupling condition screening, and scale-up feasibility studies. The documented 97-98% purity and lower cost relative to enantiopure L- or D- forms enable budget-optimized development before committing to expensive chiral building blocks.

Application
Selection Property
Validation Focus
Orthogonal Phenol Protection in SPPS
Acid-stable benzylic ether
Cleavage condition compatibility review
Hydrophobic SAR in Membrane-Active Peptides
Benzyl-induced steric and hydrophobic bulk
Ion channel conductance endpoint context
Cost-Efficient Method Development
Racemic DL form with high purity
Procurement cost-performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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